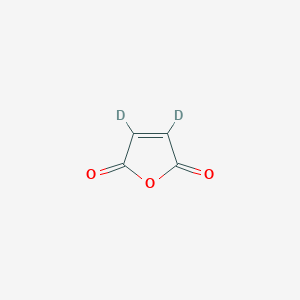
Cyclohepta-2,4,6-triene-1-carboxylic Acid
Übersicht
Beschreibung
Cyclohepta-2,4,6-triene-1-carboxylic acid is an organic compound with the CAS Number: 4440-40-8 . It has a molecular weight of 136.15 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of cycloheptatriene derivatives, such as Cyclohepta-2,4,6-triene-1-carboxylic acid, can be achieved through the Buchner ring enlargement . This process starts with the reaction of benzene with ethyl diazoacetate to give the corresponding norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to give 1,3,5-cycloheptatriene 7-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular structure of Cyclohepta-2,4,6-triene-1-carboxylic acid consists of a seven-membered carbon ring with three double bonds and a carboxylic acid group . The InChI Code for this compound is 1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H, (H,9,10) .Physical And Chemical Properties Analysis
Cyclohepta-2,4,6-triene-1-carboxylic acid is a liquid at room temperature . It has a melting point of 20-24 degrees Celsius . The compound is insoluble in water .Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Conversion to Benzene Derivatives
Minegishi et al. (2003) investigated the acid-catalyzed rearrangement of cyclohepta-1,3,5-trienes, leading to the formation of phenylallenes and other substituted benzene derivatives. This study highlights the potential of cyclohepta-1,3,5-triene derivatives in synthesizing complex benzene-based structures, which are significant in various chemical syntheses (Minegishi et al., 2003).
Buchner Reaction and Azirine Modification
Galenko et al. (2021) explored the Buchner reaction involving 2-(diazoacetyl)-2H-azirines and benzene, leading to cyclohepta-2,4,6-trien-1-yl-2H-azirines. This process facilitates the creation of nitrogen heterocyclic scaffolds containing cycloheptatriene, which is crucial for developing various biologically active compounds (Galenko et al., 2021).
Synthetic Method for 1,6-Methano[10]annulenes
Kuroda et al. (2000) described a method to synthesize 2,5-disubstituted 1,6-methano[10]annulenes from 1,6-diacetylcyclohepta-1,3,5-triene. This process contributes to the field of synthetic organic chemistry, particularly in the preparation of annulenes, which are important in material science and pharmaceutical research (Kuroda et al., 2000).
Heptamethyl Cyclohepta-1,3,5-triene-1,2,3,4,5,6,7-heptacarboxylate Synthesis
Belyy et al. (2018) developed a simple procedure for synthesizing heptamethyl cyclohepta-1,3,5-triene-1,2,3,4,5,6,7-heptacarboxylate. The optimized reaction conditions and isolation protocol demonstrate the compound's potential in organic synthesis and possibly in pharmaceutical applications (Belyy et al., 2018).
UV-Mediated Decomposition of Diazomalonates
Chiang and Zhu (2017) studied the UV-mediated photolysis of diazomalonates in benzene, leading to functionalized bicyclo[3.2.0]heptane skeletons derived from cyclohepta-1,3,5-triene intermediates. Thisresearch provides insights into novel methods of synthesizing complex organic structures, potentially useful in material science and drug development (Chiang & Zhu, 2017).
Valence Isomerization and Heteroelement Analogues
Jansen, Slootweg, and Lammertsma (2011) reviewed the valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Their work illustrates the impact of heteroatoms on the stability of valence isomers, providing valuable information for chemical synthesis and material science (Jansen et al., 2011).
Homoaromaticity of Cyclohepta-1,3,5-triene
Saini, Bhasin, and Bansal (2013) reinvestigated the homoaromaticity of cyclohepta-1,3,5-triene, providing insights into its aromatic stabilization energies. This study is significant in understanding the electronic properties of cycloheptatrienes, relevant in developing new materials and pharmaceuticals (Saini et al., 2013).
Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds
Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, crucial in creating triazole-based scaffolds. This methodology is pivotal in synthesizing biologically active compounds, highlighting the versatility of cyclohepta-2,4,6-triene derivatives in pharmaceutical research (Ferrini et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclohepta-2,4,6-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJMJYGSJNZKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517809 | |
| Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohepta-2,4,6-triene-1-carboxylic Acid | |
CAS RN |
4440-40-8 | |
| Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)


![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)









